molecular formula C14H11F3N4S B2754032 (E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 833429-22-4

(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2754032
CAS No.: 833429-22-4
M. Wt: 324.33
InChI Key: FHCXJNCIDNGTRN-VOTSOKGWSA-N
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Description

(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C14H11F3N4S and its molecular weight is 324.33. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds related to "(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" have been synthesized and evaluated for their antimicrobial efficacy. For instance, a study focused on synthesizing and testing the antimicrobial activity of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives. These compounds showed significant inhibition against various strains, indicating their potential as antimicrobial agents (S. Swamy et al., 2006).

Anticancer Applications

A series of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives were synthesized and evaluated for their cytotoxic activity against a panel of 60 human cancer cell lines. Some compounds demonstrated inhibitory effects on the growth of various cancer cell lines, highlighting their potential as anti-tumor agents (D. A. Ibrahim, 2009).

Antioxidant Properties

Research into the antioxidant properties of triazolo-thiadiazoles revealed that some derivatives possess potent antioxidant activity, as demonstrated by various radical scavenging methods. These findings suggest potential applications in combating oxidative stress-related diseases (D. Sunil et al., 2010).

Antiviral Activity

Although not directly related to the specific compound , studies on triazolo[3,4-b][1,3,4]thiadiazole derivatives have explored their potential antiviral activities. However, results have been varied, with some compounds showing no significant effects at subtoxic concentrations in cell culture, indicating the need for further optimization and testing (M. Kritsanida et al., 2002).

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with enzymes such as shikimate dehydrogenase . Shikimate dehydrogenase is an essential protein for the biosynthesis of the chorismate end product, making it a promising therapeutic target .

Cellular Effects

Based on its potential interaction with shikimate dehydrogenase , it could influence cell function by affecting the biosynthesis of chorismate, a precursor to many important biomolecules.

Molecular Mechanism

It is suggested that it may inhibit the activity of shikimate dehydrogenase , thereby affecting the biosynthesis of chorismate and its downstream products.

Metabolic Pathways

Given its potential interaction with shikimate dehydrogenase , it may be involved in the shikimate pathway, which leads to the production of chorismate.

Properties

IUPAC Name

3-ethyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4S/c1-2-11-18-19-13-21(11)20-12(22-13)7-6-9-4-3-5-10(8-9)14(15,16)17/h3-8H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCXJNCIDNGTRN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C=CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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